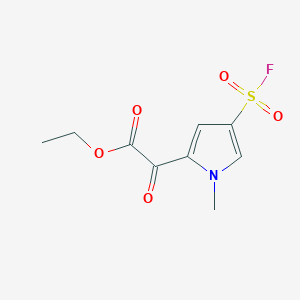

![molecular formula C11H8N4S B2362265 4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole CAS No. 303148-86-9](/img/structure/B2362265.png)

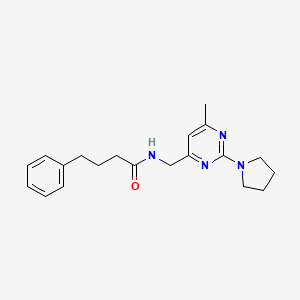

4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of similar compounds involves the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst. This yields 4-(1H-imidazol-1-yl) benzaldehyde, which on treatment with substituted acetophenones yields corresponding chalcones. Each chalcone on further reaction with guanidine hydrochloride results in the title compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include N-arylation, condensation, and reaction with guanidine hydrochloride .Scientific Research Applications

Anticancer Applications :

- A study by El-Gaby et al. (2017) reported the synthesis of imidazole derivatives, including 1,3,4-thiadiazoles, which were evaluated for their anticancer activity. Specifically, these compounds were tested against Ehrlich ascites carcinoma cells, showing significant activity (El-Gaby et al., 2017).

Antibacterial Properties :

- Darekar et al. (2020) synthesized derivatives of 1,3,4-thiadiazoles and 1,2,4-triazoles, including compounds structurally related to the queried chemical. These compounds demonstrated moderate antibacterial activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020).

- Another study by Güzeldemirci & Küçükbasmacı (2010) synthesized 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety, showing promising antimicrobial activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Antitubercular Activity :

- Research by Patel et al. (2017) focused on the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which were evaluated for their antitubercular activity. These compounds exhibited significant inhibitory activity against Mycobacterium tuberculosis, particularly compound 5f, which showed an inhibitory activity of 98% (Patel et al., 2017).

Antioxidant Properties :

- A study by Aruneswari et al. (2011) synthesized 1H-imidazol-5(4H)-ones, including 1,3,4-thiadiazol derivatives. These compounds exhibited significant antioxidant activities, suggesting potential applications in oxidative stress-related diseases (Aruneswari et al., 2011).

Corrosion Inhibition :

- Costa et al. (2021) explored the application of imidazole-based molecules, including derivatives of the queried compound, as corrosion inhibitors for carbon steel in acidic mediums. These compounds showed substantial efficiency in inhibiting corrosion, which was analyzed through various experimental and molecular modelling approaches (Costa et al., 2021).

Properties

IUPAC Name |

4-(4-imidazol-1-ylphenyl)thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4S/c1-3-10(15-6-5-12-8-15)4-2-9(1)11-7-16-14-13-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXHANXUOOBFBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

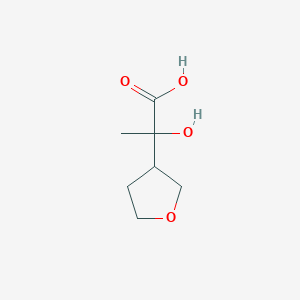

![Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate](/img/structure/B2362191.png)

![4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B2362192.png)

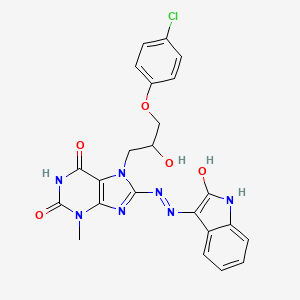

![1-(4-Chlorophenyl)-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2362194.png)

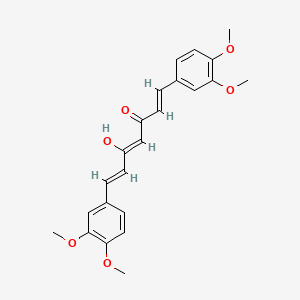

![Methyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2362196.png)

![N-(5-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2362199.png)

![5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2362203.png)

![N-[(2-methoxyphenyl)methyl]-3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2362205.png)